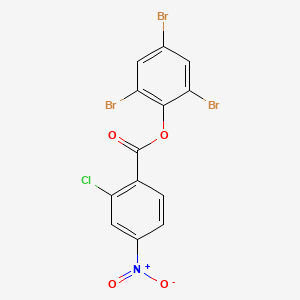
2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole, also known as FMNO, is a heterocyclic compound that has been studied for its potential applications in various fields of scientific research. This compound has been synthesized using different methods and has been found to exhibit diverse biochemical and physiological effects.
Applications De Recherche Scientifique
2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. Additionally, 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been found to exhibit antitumor activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its antibacterial activity by inhibiting the synthesis of bacterial cell walls. 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has also been found to interact with NO, leading to the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. The antitumor activity of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has also been found to inhibit the growth of biofilms formed by Staphylococcus aureus. Additionally, 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been found to induce the expression of heat shock proteins (HSPs) in cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit diverse biochemical and physiological effects. 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can be used as a fluorescent probe for the detection of NO in biological systems. However, there are also limitations to the use of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole in lab experiments. The compound has been found to exhibit cytotoxicity towards some normal cells, which may limit its therapeutic potential. Additionally, the mechanism of action of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole. One area of research could focus on optimizing the synthesis method for 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole to better understand its diverse biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 2-(2-furyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole, particularly in the treatment of cancer and bacterial infections.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-8-7-9(4-5-10(8)16(17)18)12-14-15-13(20-12)11-3-2-6-19-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHJMHAXTFUMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)


![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(methylthio)propanamide](/img/structure/B4883044.png)
![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)
![9-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4883087.png)